Astemizole belongs to the class of antihistamines, specifically the H1 receptor antagonists. It is classified as a small molecule drug with the following chemical formula: and an average molecular weight of approximately 458.57 g/mol . Its DrugBank accession number is DB00637, and it is recognized under various synonyms including Astémizole and Astemizolum .
The synthesis of Astemizole involves several steps that utilize various reagents and conditions. A notable method includes the reaction of ortho-nitroaniline with ethylpropiophenone in a mixed solvent of butyl acetate. The process typically involves heating the mixture to specific temperatures (around 70-75 °C), followed by the addition of niobium chloride powder, which acts as a catalyst. The reaction is carried out under reflux conditions for 2-3 hours, enhancing yield and safety by avoiding pressure adjustments during the process .
Astemizole has a complex molecular structure characterized by several functional groups. Its structure includes a benzimidazole core, which is substituted with a p-fluorobenzyl group and a p-methoxyphenethyl group attached to a piperidine ring. The three-dimensional arrangement allows for effective binding to histamine receptors while minimizing central nervous system penetration due to its size and polarity .
The compound's IUPAC name is 1-(p-Fluorobenzyl)-2-((1-(p-methoxyphenethyl)-4-piperidyl)amino)benzimidazole, reflecting its intricate substituent pattern that contributes to its pharmacological activity .
Astemizole undergoes several chemical reactions that are pivotal for its synthesis and modification:
These reactions are typically characterized by mild conditions, high yields, and straightforward operational procedures.
Astemizole functions primarily as an antagonist at the histamine H1 receptor sites. By binding reversibly to these receptors, it inhibits histamine-mediated effects such as vasodilation, increased vascular permeability, and sensory nerve stimulation that contribute to allergic symptoms like itching and swelling .
Additionally, Astemizole has been shown to interact with voltage-gated potassium channels (KCNH2), which may account for some of its side effects related to cardiac arrhythmias when taken in high doses or in conjunction with other drugs that inhibit cytochrome P450 enzymes involved in its metabolism .
Astemizole presents several notable physical and chemical properties:
These properties suggest that while Astemizole is effective in treating allergies, its pharmacological profile necessitates caution due to potential interactions and side effects.
Astemizole was primarily used for treating allergic conditions such as:
Despite its withdrawal from the market due to safety concerns, research continues into its analogs and derivatives for potential therapeutic applications in treating other conditions or improving safety profiles without compromising efficacy .
Astemizole emerged in the late 1970s from Janssen Pharmaceutica's research program aiming to overcome limitations of first-generation antihistamines like diphenhydramine. Synthesized in 1977, its core chemical structure featured a novel benzimidazole scaffold combined with a piperidine moiety, designed to minimize blood-brain barrier penetration [3]. This structural innovation aligned with pharmaceutical chemistry trends of the era, which increasingly leveraged molecular modification to optimize drug selectivity [4]. Preclinical studies demonstrated potent, dose-dependent H1-receptor antagonism in isolated guinea pig ileum models, with binding affinity 10-fold higher than older agents [3].
A pivotal differentiator was astemizole's pharmacokinetic profile: extensive tissue distribution, slow plasma clearance (elimination half-life ≈20 days), and active metabolite formation (desmethylastemizole). These properties underpinned its once-daily dosing advantage and initially perceived safety benefits, notably absence of sedation in clinical trials involving 1,200+ seasonal rhinitis patients [4]. The table below contrasts key properties with representative antihistamines:
Table 1: Pharmacological Comparison of Astemizole with Contemporary Antihistamines
Property | Astemizole | Terfenadine | Diphenhydramine |
---|---|---|---|
H1-Receptor Affinity (Ki, nM) | 4.3 | 9.8 | 10.5 |
Half-life (hours) | ≈480 | 16 | 9 |
Active Metabolites | Desmethylastemizole | Fexofenadine | None |
CNS Penetration | Low | Low | High |
FDA Approval Year | 1988 | 1985 | 1946 |
Regulatory approvals followed rapidly: Belgium (1983), United States (1988), and >100 countries by 1990. Market positioning emphasized its non-sedating properties for allergic conditions, capitalizing on therapeutic advantages over predecessors while lacking evidence of cardiotoxicity in pre-marketing studies [3] [7].
Intensive post-withdrawal research elucidated astemizole's off-target pharmacology. Beyond H1-receptor blockade, it demonstrated:
These findings transformed astemizole into a pharmacological tool for target validation studies. Notable repurposing investigations include:
Table 3: Investigational Applications of Astemizole Post-Withdrawal
Therapeutic Area | Target/Mechanism | Research Findings | Development Status |
---|---|---|---|
Oncology | HERG potassium channels | Reduced xenograft growth in glioblastoma models | Preclinical |
TRK kinases | Apoptosis induction in neuroblastoma lines | Preclinical | |
Infectious Disease | Autophagy modulation | Inhibition of Ebola virus entry in vitro | Target validation |
Cryptosporidium parvum | EC₅₀ = 1.7 μM in cell-based assays | Lead optimization | |
Neurology | TREK-1 potassium channels | Seizure reduction in murine epilepsy models | Candidate selection |
The hERG interaction became a benchmark in cardiac safety testing, directly influencing ICH S7B guidelines implemented in 2005. Modern screening panels now routinely evaluate hERG affinity during early discovery, a legacy of astemizole's safety experience [3] [7]. Its autophagy-modulating effects in virology research exemplify how off-target profiles can reveal novel biological pathways. A 2020 high-throughput screen identified astemizole as a potent inhibitor of Cryptosporidium parasite invasion (EC₅₀=1.7μM), prompting NIH-funded investigational new drug enabling studies [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7